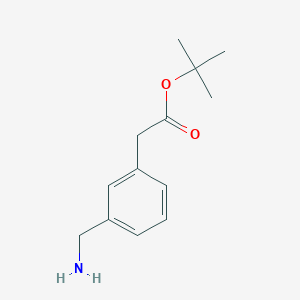

(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester

Description

(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester (CAS: 885280-75-1) is a tert-butyl ester derivative featuring an aminomethyl-substituted phenylacetic acid backbone. Its molecular formula is C₁₃H₁₉NO₂, with a molar mass of 221.30 g/mol . The compound is often utilized as a synthetic intermediate in pharmaceutical and organic chemistry, particularly in peptide synthesis or drug development, where the tert-butyl ester group serves as a protective moiety for carboxylic acids. Its oxalate derivative (CAS: 932740-71-1) has a molecular weight of 311.33 g/mol, enhancing solubility for specific applications .

Properties

IUPAC Name |

tert-butyl 2-[3-(aminomethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)8-10-5-4-6-11(7-10)9-14/h4-7H,8-9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIMTIMRQGWSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC(=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696465 | |

| Record name | tert-Butyl [3-(aminomethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-75-1, 479586-24-8 | |

| Record name | 1,1-Dimethylethyl 3-(aminomethyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [3-(aminomethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzyl chloride and tert-butyl acetoacetate.

Reduction: The nitro group in 3-nitrobenzyl chloride is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Esterification: The resulting 3-aminomethylbenzylamine is then esterified with tert-butyl acetoacetate under acidic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

Catalytic Hydrogenation: Using a palladium catalyst for the reduction step.

Acid-Catalyzed Esterification: Employing strong acids like sulfuric acid to catalyze the esterification reaction.

Chemical Reactions Analysis

Reactions at the Aminomethyl Group

The primary amine in the aminomethyl group (-CH<sub>2</sub>NH<sub>2</sub>) undergoes nucleophilic and condensation reactions.

Acylation Reactions

-

Reagents/Conditions : Reacts with acyl chlorides or anhydrides in the presence of bases like triethylamine (NEt<sub>3</sub>).

-

Products : Forms amides (e.g., with morpholine-4-carbonyl chloride to yield morpholine-substituted derivatives).

Carbamate Formation

-

Reagents/Conditions : Reacts with tert-butyloxycarbonyl (Boc) anhydride in dichloromethane (DCM) with DMAP catalysis.

-

Products : Boc-protected derivatives (e.g., tert-butyl N-[3-(aminomethyl)benzyl]carbamate) .

-

Mechanism : Nucleophilic attack by the amine on the carbonyl carbon of Boc anhydride .

Curtius Rearrangement

-

Reagents/Conditions : Treated with thionyl chloride (SOCl<sub>2</sub>) followed by sodium azide (NaN<sub>3</sub>) or diphenylphosphoryl azide (DPPA).

-

Products : Generates isocyanate intermediates, which can hydrolyze to amines or react with alcohols to form ureas .

Reactions at the tert-Butyl Ester

The tert-butyl ester group (-COO-tBu) participates in hydrolysis and transesterification.

Acid-Catalyzed Hydrolysis

-

Reagents/Conditions : HCl (37%) in aqueous/organic solvent mixtures (e.g., water/THF) at pH 3–4 .

-

Products : Free carboxylic acid ((3-aminomethyl-phenyl)-acetic acid) .

-

Kinetics : Faster cleavage compared to methyl or ethyl esters due to steric hindrance limiting water access .

Deprotection to Acid Chlorides

-

Reagents/Conditions : SOCl<sub>2</sub> at room temperature.

-

Products : Acid chlorides, which react further with amines/alcohols to form amides/esters .

.

Enzymatic Hydrolysis

-

Conditions : Lipases in buffered solutions (pH 7–8).

-

Selectivity : Retains tert-butyl ester while modifying other functional groups in polyfunctional molecules .

Ugi Four-Component Reaction

-

Components :

-

Aldehyde (e.g., benzaldehyde)

-

Amine (e.g., tert-butyl isocyanide)

-

Carboxylic acid (e.g., acetic acid)

-

-

Conditions : Methanol, room temperature, 12 h.

-

Products : Peptoid-like structures via a one-pot cascade .

Yield : 91% (isolated) .

Esterification/Transesterification

-

Reagents : Dicyclohexylcarbodiimide (DCC) with tert-butyl alcohol (tBuOH).

-

Applications : Used to reintroduce tert-butyl esters after hydrolysis .

Comparative Reaction Data

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating (>100°C) induces ester cleavage, releasing tert-butanol and CO<sub>2</sub> .

-

Oxidation : The aminomethyl group is susceptible to oxidation, forming nitriles or imines under strong oxidizing agents .

This compound’s reactivity profile highlights its utility as a scaffold in drug discovery and materials science. Future research could explore its use in photoredox catalysis or enzyme-targeted prodrugs, leveraging its dual functional groups for selective modifications.

Scientific Research Applications

(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester exhibits a range of biological activities that make it a candidate for further investigation in drug development.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MIC) against selected pathogens are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Mycobacterium abscessus | ≤ 1 |

These results indicate its potential as an antimicrobial agent, particularly against resistant strains.

Anticancer Properties

Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. Preliminary studies have shown activity against:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

- LoVo (colon cancer)

Table 2 presents the IC50 values for this compound against selected cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| MCF-7 | 20 |

| LoVo | 25 |

These findings suggest that this compound could be explored further as a potential anticancer agent.

Case Study: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound was effective at concentrations significantly lower than those required for traditional antibiotics, suggesting its potential use as an adjunct therapy in treating resistant infections.

Clinical Trials: Cancer Treatment

Preliminary clinical trials are underway to assess the safety and efficacy of this compound in patients with refractory cancers. Early results indicate a favorable safety profile and encouraging signs of efficacy, warranting further investigation.

Mechanism of Action

The mechanism of action of (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

tert-Butyl (3R)-3-amino-3-phenylpropanoate (CAS: Not specified)

- Structure: Features a propanoate backbone with a chiral (R)-configured amino group directly attached to the phenyl ring.

- Key Differences: Backbone: Propanoate vs. phenylacetic acid in the target compound. Stereochemistry: The (R)-configuration may confer distinct biological activity or reactivity in asymmetric synthesis .

- Applications : Likely used in chiral synthesis or as a building block for bioactive molecules.

tert-Butyl (3-amino-4-methylphenyl)carbamate (CAS: 660838-05-1)

- Structure : Contains a carbamate group (-NHCOO-) instead of an acetic acid ester.

- Key Differences :

- Applications: Potential use in urea-based inhibitors or polymer chemistry.

(3-Bromophenoxy)acetic acid tert-butyl ester (CAS: Not specified)

- Structure: Bromophenoxy group attached to the acetic acid backbone.

- Key Differences: Electrophilic Substituent: Bromine enhances reactivity in nucleophilic aromatic substitution compared to the aminomethyl group in the target compound. Polarity: Bromine’s electronegativity increases polarity, affecting solubility .

- Applications : Intermediate in cross-coupling reactions or agrochemical synthesis.

(3-Amino-benzyl)-carbamic acid tert-butyl ester (CAS: 147291-66-5)

- Structure: Benzyl carbamate with an amino group at the 3-position.

- Key Differences :

- Applications : Likely used in protease inhibitor design or as a peptide mimic.

(4-Bromo-imidazol-1-yl)-acetic acid tert-butyl ester (CAS: Not specified)

- Structure : Imidazole ring with a bromine substituent.

- Key Differences :

- Applications : Building block for kinase inhibitors or metal-catalyzed reactions.

tert-Butyl acetate (TBAC) (CAS: 540-88-5)

- Structure: Simple acetate ester lacking aromatic or aminomethyl groups.

- Key Differences :

- Applications : Common solvent in coatings and adhesives.

Comparative Data Table

Key Research Findings

- Reactivity: The aminomethyl group in the target compound facilitates nucleophilic reactions (e.g., amide bond formation), while brominated analogs (e.g., ) are more suited for cross-coupling .

- Stability : Carbamate derivatives () exhibit higher hydrolytic stability than esters under basic conditions, making them preferable for prolonged storage .

- Biological Relevance : Imidazole-containing analogs () show enhanced binding to biological targets due to aromatic heterocycles, unlike the phenyl group in the target compound .

Biological Activity

(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various research studies and sources.

Chemical Structure and Properties

- Molecular Formula : C13H17NO2

- Molecular Weight : 219.28 g/mol

- CAS Number : 885279-31-2

The compound features an amino group, a phenyl ring, and a tert-butyl ester group, which contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research has indicated that derivatives of phenylacetic acid exhibit significant antimicrobial properties. For example, studies have shown that the compound can inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in immune cells, indicating a mechanism that may be beneficial in treating inflammatory diseases .

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. It was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory processes.

- Cell Signaling Modulation : It can influence pathways related to cell growth and apoptosis, particularly in cancer cells.

- Interaction with Biological Targets : The amino and ester groups allow for interactions with proteins and nucleic acids, potentially altering their functions.

Case Studies

- Antimicrobial Efficacy :

- Anti-inflammatory Study :

- Cancer Cell Line Research :

Data Summary Table

Q & A

Q. What advanced techniques validate the compound’s role in catalytic asymmetric synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.